Propanedioic acid, [(4-hydroxyphenyl)methyl]-
Overview
Description
Propanedioic acid, [(4-hydroxyphenyl)methyl]- is a compound with the molecular formula C10H10O5 and a molecular weight of 210.18 g/mol . It is also known as (p-Hydroxybenzyl)malonic acid. This compound is characterized by the presence of a propanedioic acid backbone with a 4-hydroxyphenylmethyl group attached to it. It is a white crystalline solid with a melting point of 160.5°C (decomposition) and a predicted boiling point of 457.4°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(4-hydroxyphenyl)methyl]- can be achieved through various methods. One common approach involves the reaction of malonic acid with 4-hydroxybenzyl bromide in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [(4-hydroxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzylidene malonic acid.
Reduction: Formation of 4-hydroxyphenylmethyl alcohol.
Substitution: Formation of 4-chlorobenzyl malonic acid or 4-bromobenzyl malonic acid.
Scientific Research Applications
Propanedioic acid, [(4-hydroxyphenyl)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of propanedioic acid, [(4-hydroxyphenyl)methyl]- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Malonic acid: A simple dicarboxylic acid with the formula C3H4O4.
(p-Hydroxybenzyl)malonic acid: A compound with a similar structure but different functional groups.
4-Hydroxyphenylacetic acid: A compound with a similar phenyl group but different acid moieties.
Uniqueness
Propanedioic acid, [(4-hydroxyphenyl)methyl]- is unique due to its specific combination of a propanedioic acid backbone and a 4-hydroxyphenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-[(4-hydroxyphenyl)methyl]propanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c11-7-3-1-6(2-4-7)5-8(9(12)13)10(14)15/h1-4,8,11H,5H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJNPXPDKYRHJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591214 | |
Record name | [(4-Hydroxyphenyl)methyl]propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90844-16-9 | |
Record name | [(4-Hydroxyphenyl)methyl]propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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